molecular formula C7H9N3O3 B11808887 5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11808887
M. Wt: 183.16 g/mol
InChI Key: XESHSTSAEAOALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1174306-96-7) is a high-purity pyrazole derivative supplied for research and further manufacturing applications. This compound, with a molecular formula of C7H9N3O3 and a molecular weight of 183.17 g/mol, serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry . Its structure, featuring both acetamido and carboxylic acid functional groups, makes it a valuable building block for constructing more complex molecules, particularly in the synthesis of novel bioactive compounds and pharmaceutical candidates . As a key intermediate, it is utilized in pharmaceutical research for developing drugs targeting various conditions, as well as in agrochemical studies for creating new pesticides and herbicides . Researchers employ this compound to explore structure-activity relationships and develop new chemical entities. This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Please refer to the Safety Datasheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

5-acetamido-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H9N3O3/c1-4(11)8-6-3-5(7(12)13)9-10(6)2/h3H,1-2H3,(H,8,11)(H,12,13)

InChI Key

XESHSTSAEAOALM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN1C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The acetamido group (-NHCOCH₃) and carboxylic acid (-COOH) moieties participate in nucleophilic substitution and condensation reactions.

Reaction with Amines

The carboxylic acid group reacts with primary or secondary amines to form amides. For example:

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid+R-NH2EDC/HOBt5-Acetamido-1-methyl-1H-pyrazole-3-carboxamide\text{5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{5-Acetamido-1-methyl-1H-pyrazole-3-carboxamide}

This mirrors methodologies used for synthesizing pyrazole-4-carboxylic acid amides with antifungal activity .

Typical Conditions

ReagentSolventTemperatureYieldSource
EDC, HOBtDCM/DMF0–25°C65–85%
Thionyl chlorideTolueneReflux70–78%

Hydrolysis of Acetamido Group

The acetamido group undergoes acidic or basic hydrolysis to yield 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid:

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acidHCl/H2O5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid+CH3COOH\text{this compound} \xrightarrow{\text{HCl/H}_2\text{O}} \text{5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid} + \text{CH}_3\text{COOH}

Similar hydrolysis steps are reported in nitro-group reductions of pyrazole intermediates .

Optimized Hydrolysis Parameters

Acid/BaseConcentrationTimeYieldSource
6M HClAqueous8 h79%
NaOH (2M)Ethanol/H₂O6 h68%

Decarboxylation Reactions

The carboxylic acid group can undergo thermal decarboxylation under acidic conditions to form 5-acetamido-1-methyl-1H-pyrazole:

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acidΔ,H2SO45-Acetamido-1-methyl-1H-pyrazole+CO2\text{this compound} \xrightarrow{\Delta, \text{H}_2\text{SO}_4} \text{5-Acetamido-1-methyl-1H-pyrazole} + \text{CO}_2

This aligns with decarboxylation methods for nitro-pyrazole derivatives .

Decarboxylation Efficiency

CatalystTemperatureTimeYieldSource
H₂SO₄100°C16 h80%
CuO150°C4 h65%

Esterification

The carboxylic acid reacts with alcohols to form esters, enhancing lipophilicity for pharmaceutical applications:

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid+R-OHH2SO4Methyl/ethyl ester derivative\text{this compound} + \text{R-OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl/ethyl ester derivative}

Esterification protocols are validated in pyrazole-4-carboxylate syntheses .

Esterification Conditions

AlcoholCatalystYieldPuritySource
MethanolH₂SO₄75%99%
EthanolSOCl₂82%98%

Cyclization and Heterocycle Formation

The pyrazole ring participates in cyclocondensation with orthoesters or diamines. For example, reaction with 2,3-diaminopyridine forms fused imidazo-pyridine derivatives :

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid+2,3-DiaminopyridineAc2OImidazo[4,5-b]pyridine derivative\text{this compound} + \text{2,3-Diaminopyridine} \xrightarrow{\text{Ac}_2\text{O}} \text{Imidazo[4,5-b]pyridine derivative}

Key Cyclization Data

ReagentSolventProduct YieldSource
2,3-DiaminopyridineBenzene69%
Triethyl orthoformateAc₂O72%

Functionalization via Electrophilic Substitution

The pyrazole ring’s electron-rich C4 position undergoes nitration or halogenation. Nitration with HNO₃/H₂SO₄ introduces nitro groups :

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acidHNO3/H2SO44-Nitro derivative\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{4-Nitro derivative}

Nitration Parameters

Nitrating AgentTemperatureTimeYieldSource
HNO₃ (65%)100°C16 h79.6%

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have identified derivatives of 5-acetamido-1-methyl-1H-pyrazole-3-carboxylic acid as promising candidates for treating inflammatory diseases. A notable compound, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid, showed strong binding affinity to the P2Y14 receptor, with an IC50 value of 1.93 nM. This compound demonstrated significant anti-inflammatory effects in vitro and in vivo, effectively reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in murine models of acute peritonitis .

Antifungal Properties

The compound is also noted for its antifungal activity. Research has shown that various pyrazole derivatives exhibit higher antifungal efficacy against phytopathogenic fungi compared to traditional fungicides like boscalid. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance biological activity, making these compounds suitable for agricultural applications .

Drug Development

The scaffold of this compound has been utilized in the design of novel drugs targeting G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes and disease states. This approach has led to the identification of allosteric modulators with potential therapeutic effects on central nervous system disorders .

Fungicides

The primary application of this compound lies in its use as a precursor for developing fungicides. The synthesis of related compounds has shown that they can inhibit the mitochondrial respiratory chain enzyme complex II, which is a common target for antifungal agents. The annual production of fungicides exceeds 30,000 metric tons, highlighting the economic significance of improving their efficacy and reducing environmental impact through novel chemical pathways .

Case Study: Antifungal Activity Assessment

A study evaluated several derivatives of the compound against common phytopathogenic fungi, employing quantitative structure-activity relationship (QSAR) models to predict antifungal efficacy based on structural modifications. The results indicated that specific substitutions on the pyrazole ring significantly improved antifungal activity, establishing a clear link between molecular structure and biological function .

Summary Table of Applications

Application AreaSpecific UseNotable Compounds/Findings
Medicinal ChemistryAnti-inflammatory agents1-(4-fluorobenzyl)-5-(4-methylbenzamido)-...
Drug development targeting GPCRsAllosteric modulators for CNS disorders
Agricultural ChemistryFungicidesHigher efficacy than traditional fungicides
Targeting mitochondrial respiratory chainsAnnual production exceeding 30,000 metric tons

Mechanism of Action

The mechanism of action of 5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related pyrazole derivatives, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Substituents Similarity Score Key Properties/Applications References
5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid 103566-21-8 5-acetamido, 3-carboxylic acid, 1-methyl 1.00 (Reference) Intermediate in drug synthesis; hydrogen-bond donor/acceptor
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid 58364-97-9 5-hydroxy, 3-carboxylic acid, 1-methyl 0.85 Increased acidity; potential for metal coordination
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 51985-95-6 5-hydroxy, 3-methyl ester, 1-methyl 0.92 Enhanced lipophilicity; prodrug candidate
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 51986-17-5 5-hydroxy, 3-ethyl ester, 1-methyl 0.89 Improved metabolic stability vs. methyl ester
5-Acetamido-1-methyl-3-(5-nitro-2-furyl)-s-triazole 1174306-96-7 5-acetamido, 3-(5-nitro-2-furyl), 1-methyl N/A Antibacterial/antifungal applications

Detailed Comparative Analysis

Substituent Effects on Reactivity and Solubility
  • Carboxylic Acid vs. Esters exhibit higher lipophilicity, making them more suitable for crossing biological membranes .
  • Hydroxy vs. Acetamido Groups : Replacing the acetamido group with a hydroxy substituent (58364-97-9) reduces steric bulk and increases acidity (pKa ~3–4 for –COOH vs. ~9–10 for –OH). This modification may alter binding affinity in enzymatic systems .

Biological Activity

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an acetamido group, a methyl group, and a carboxylic acid moiety, which may influence its interaction with biological targets.

The molecular formula of this compound is C6H8N4O3C_6H_8N_4O_3, and it has a molecular weight of 172.16 g/mol. The compound can be synthesized through various chemical pathways, often involving the modification of pyrazole derivatives.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in biological systems. Its structural features may allow it to act as an enzyme inhibitor or modulator, particularly in pathways related to inflammation and cancer.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with similar structures have shown significant cytotoxicity against human cancer cell lines such as MCF7 and A549, with IC50 values indicating effective growth inhibition.

CompoundCell LineIC50 (µM)Mechanism
This compoundA549TBDApoptosis induction
NL2 (similar derivative)HepG20.95DNA binding affinity
NL3 (similar derivative)MCF73.79Kinase inhibition

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds are well-documented. They are believed to exert their effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The acetamido group may enhance the compound's ability to bind to COX enzymes, thereby reducing inflammation.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Study on Anticancer Effects : A study evaluated a series of pyrazole derivatives for their anticancer properties against various cell lines, including A549 and HepG2. The results indicated that modifications at the 3-carboxylic acid position significantly enhanced cytotoxicity.
  • Inflammation Model : In an animal model of inflammation, administration of pyrazole derivatives resulted in reduced edema and inflammatory markers, suggesting potential therapeutic applications for conditions like arthritis.

Q & A

Q. How can reaction conditions be optimized for synthesizing pyrazole-3-carboxylic acid derivatives?

Methodological Answer: Synthesis optimization involves selecting catalysts, solvents, and temperature regimes. For example:

  • Catalyst selection : Sodium azide (NaN₃) in DMF facilitates nucleophilic substitution in azidomethylpyrazole precursors at 50°C for 3 hours .
  • Solvent effects : THF is preferred for cyclocondensation reactions with cyanocetamide and tert-butyl peroxide under reflux conditions (5 hours), yielding fused heterocyclic systems .
  • Workup protocols : Post-reaction cooling, ice-water quenching, and recrystallization (e.g., from ethanol or toluene) improve purity .

Q. Table 1: Comparative Synthesis Conditions

PrecursorCatalyst/SolventTemp/TimeProduct YieldReference
4-ChloromethylpyrazoleNaN₃ in DMF50°C, 3 h75–85%
AzidomethylcarboxylateCyanocetamide/THFReflux, 5 h60–70%
AminoethylpyrazoleAcid anhydridesRT, 12 h50–65%

Q. What analytical techniques are critical for characterizing pyrazole-3-carboxylic acid derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.37–3.84 ppm), pyrazole protons (δ 8.55 ppm), and carboxylic acid protons (δ 13.38 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches (1704–2242 cm⁻¹) and N–H bonds (3274–3165 cm⁻¹) .
  • Mass spectrometry : Use HRMS-EI to confirm molecular ions (e.g., m/z 134.0337 for C₄H₂N₆) and fragmentation patterns .
  • Elemental analysis : Validate purity (>95% by GC/HPLC) and stoichiometry .

Advanced Research Questions

Q. How can pharmacological activities (e.g., anti-inflammatory) be systematically evaluated for pyrazole derivatives?

Methodological Answer:

  • In vitro assays : Test cyclooxygenase (COX) inhibition using enzyme-linked immunosorbent assays (ELISA) .
  • In vivo models : Administer derivatives (10–100 mg/kg) in rodent carrageenan-induced paw edema models; measure edema reduction over 6 hours .
  • Dose-response analysis : Calculate IC₅₀ values for NO release (e.g., 11a–c derivatives show <20% NO release at 50 μM) .
  • Ulcerogenicity screening : Compare gastric lesions in treated vs. control animals using histopathology .

Q. How can structural modifications enhance the bioactivity of pyrazole-3-carboxylic acid derivatives?

Methodological Answer:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., CF₃) at position 5 to improve COX-2 selectivity .
  • Hybridization strategies : Fuse pyrazole cores with triazole or diazepine moieties to modulate pharmacokinetics (e.g., compound 4α-g in ).
  • SAR studies : Correlate methylsulfanyl groups at position 3 with enhanced analgesic activity (e.g., 3-methylsulfanyl derivatives show 40% pain reduction vs. 25% for unsubstituted analogs) .

Q. How should researchers address contradictions in spectral data or purity claims?

Methodological Answer:

  • Reproducibility checks : Repeat syntheses using identical conditions (e.g., NaN₃/DMF at 50°C) to verify product consistency .
  • Cross-validation : Compare NMR data across studies (e.g., δ 13.66 ppm for pyrazole NH in DMSO-d₆ vs. δ 13.38 ppm in D₂O ).
  • Purity disputes : Re-analyze samples via independent methods (e.g., GC vs. HPLC) and adhere to ≥98% purity thresholds .

Q. Table 2: Key Pharmacological Findings

CompoundActivityIC₅₀/Effective DoseModelReference
5-Substituted-3-methylsulfanyl derivativeAnalgesic25 mg/kgMouse hot-plate
Fe(III)-AMPC complexIron speciation0.1 μMSolvent extraction
NO-donor derivativesVasodilation50 μMIn vitro assay

Q. What mechanistic insights can be derived from cyclocondensation reactions of pyrazole precursors?

Methodological Answer:

  • Reaction monitoring : Use LC-MS to track intermediates (e.g., 5-azido-1H-pyrazole-4-carbonitrile formation over 72 hours) .
  • Kinetic studies : Vary temperature (0–50°C) to isolate rate-determining steps (e.g., azide incorporation vs. ring closure) .
  • DFT calculations : Model transition states for triazole-pyrazole hybrid formation to predict regioselectivity .

Q. How can stability issues in pyrazole-3-carboxylic acid derivatives be mitigated during storage?

Methodological Answer:

  • Storage conditions : Use desiccants at -20°C to prevent hydrolysis of ester groups (e.g., ethyl ester derivatives ).
  • Light sensitivity : Store azide-containing derivatives in amber vials to avoid photodegradation .
  • pH control : Maintain acidic conditions (pH 3–5) to stabilize carboxylic acid forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.